molecular formula C13H10ClFN2OS B11674723 N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B11674723
M. Wt: 296.75 g/mol
InChI Key: ZBJCNLUNORQWNG-PXNMLYILSA-N
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Description

N’-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-fluorophenyl group and a thiophene ring, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2-(thiophen-2-yl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
  • N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetohydrazide

Uniqueness

N’-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is unique due to its specific Z-configuration, which can influence its chemical reactivity and biological activity. This configuration distinguishes it from other similar compounds, potentially leading to different applications and effects.

Properties

Molecular Formula

C13H10ClFN2OS

Molecular Weight

296.75 g/mol

IUPAC Name

N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C13H10ClFN2OS/c14-11-4-1-5-12(15)10(11)8-16-17-13(18)7-9-3-2-6-19-9/h1-6,8H,7H2,(H,17,18)/b16-8-

InChI Key

ZBJCNLUNORQWNG-PXNMLYILSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N\NC(=O)CC2=CC=CS2)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)CC2=CC=CS2)F

Origin of Product

United States

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